molecular formula C19H21N3O3 B11272607 6-Ethoxy-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)quinoline-3-carbonitrile

6-Ethoxy-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)quinoline-3-carbonitrile

Cat. No.: B11272607
M. Wt: 339.4 g/mol
InChI Key: LATUPSZWSBPUKL-UHFFFAOYSA-N
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Description

4-{1,4-DIOXA-8-AZASPIRO[4.5]DECAN-8-YL}-6-ETHOXYQUINOLINE-3-CARBONITRILE is a complex organic compound that features a spirocyclic structure. This compound is notable for its unique combination of a quinoline core and a spirocyclic moiety, which imparts distinct chemical and biological properties. The presence of the quinoline ring system is often associated with various pharmacological activities, making this compound of interest in medicinal chemistry and drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1,4-DIOXA-8-AZASPIRO[4.5]DECAN-8-YL}-6-ETHOXYQUINOLINE-3-CARBONITRILE typically involves multi-step organic synthesis. The process begins with the preparation of the quinoline core, followed by the introduction of the spirocyclic moiety. Common synthetic routes may include:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Spirocyclic Moiety: The spirocyclic structure can be introduced via a cyclization reaction involving a suitable precursor, such as a piperidone derivative, under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

4-{1,4-DIOXA-8-AZASPIRO[4.5]DECAN-8-YL}-6-ETHOXYQUINOLINE-3-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs of the original compound.

Scientific Research Applications

4-{1,4-DIOXA-8-AZASPIRO[4.5]DECAN-8-YL}-6-ETHOXYQUINOLINE-3-CARBONITRILE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting various diseases, including infectious diseases and cancer.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 4-{1,4-DIOXA-8-AZASPIRO[4.5]DECAN-8-YL}-6-ETHOXYQUINOLINE-3-CARBONITRILE involves its interaction with specific molecular targets within biological systems. The quinoline core is known to interact with DNA, enzymes, and receptors, leading to various biological effects. The spirocyclic moiety may enhance the compound’s binding affinity and selectivity for its targets, contributing to its overall pharmacological profile.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dioxa-8-azaspiro[4.5]decane: A related spirocyclic compound used in the synthesis of various bioactive molecules.

    6-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)pyridin-3-ylboronic acid:

Uniqueness

4-{1,4-DIOXA-8-AZASPIRO[4.5]DECAN-8-YL}-6-ETHOXYQUINOLINE-3-CARBONITRILE is unique due to its combination of a quinoline core and a spirocyclic structure, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific and industrial applications.

Properties

Molecular Formula

C19H21N3O3

Molecular Weight

339.4 g/mol

IUPAC Name

4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-6-ethoxyquinoline-3-carbonitrile

InChI

InChI=1S/C19H21N3O3/c1-2-23-15-3-4-17-16(11-15)18(14(12-20)13-21-17)22-7-5-19(6-8-22)24-9-10-25-19/h3-4,11,13H,2,5-10H2,1H3

InChI Key

LATUPSZWSBPUKL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC4(CC3)OCCO4

Origin of Product

United States

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